Caulibugulone C

Description

Caulibugulone C is a member of the caulibugulone family (A–F), a group of isoquinolinequinone alkaloids originally isolated from the marine bryozoan Caulibugula intermis . These compounds exhibit potent antitumor activity, primarily through selective inhibition of Cdc25 phosphatases—enzymes critical for cell cycle regulation and frequently overexpressed in cancers such as breast, prostate, and leukemia . For instance, Caulibugulone B features a methylamine substituent at position 7, synthesized via regioselective amination of a brominated isoquinoline precursor .

The anticancer mechanism of caulibugulones involves dual pathways: direct inhibition of Cdc25B phosphatase (IC50 values: 2.7–32.5 µM) and activation of the p38 stress-activated protein kinase, leading to degradation of Cdc25A without significant ROS production . This selectivity distinguishes them from traditional quinone-based chemotherapeutics like doxorubicin, which rely on ROS generation and carry cardiotoxic risks .

Properties

IUPAC Name |

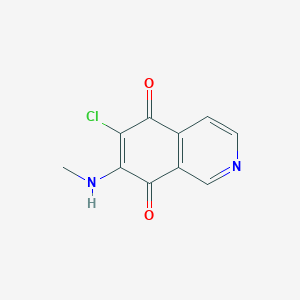

6-chloro-7-(methylamino)isoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-12-8-7(11)9(14)5-2-3-13-4-6(5)10(8)15/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDGULDOJYFHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C2=C(C1=O)C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274377 | |

| Record name | Caulibugulone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662167-17-1 | |

| Record name | Caulibugulone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Caulibugulone C can be synthesized from a readily available isoquinoline dione. The synthesis involves several steps, including oxidation and substitution reactions. One of the key steps in the synthesis of this compound is the reaction of 5-hydroxyisoquinoline with PIFA (phenyliodine(III) bis(trifluoroacetate)) in a mixture of water and ethanol at room temperature . The reaction mixture is then treated with cerium(III) chloride and methylamine, followed by purification through chromatography to yield this compound as a dark red solid .

Industrial Production Methods

While the synthesis of this compound has been well-documented in laboratory settings, there is limited information on its industrial production. The complexity of the synthetic route and the need for specific reagents and conditions may pose challenges for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Caulibugulone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: PIFA is commonly used as an oxidizing agent in the synthesis of this compound.

Substitution: Cerium(III) chloride and methylamine are used in substitution reactions to introduce specific functional groups.

Major Products Formed

The major product formed from these reactions is this compound itself, which is obtained as a dark red solid after purification .

Scientific Research Applications

Introduction to Caulibugulone C

This compound is a member of the caulibugulones, a series of isoquinoline quinones and iminoquinones derived from the marine bryozoan Caulibugula intermis. These compounds have garnered attention for their promising biological activities, particularly in cancer research and as potential anti-malarial agents. This article explores the applications of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic uses.

Cytotoxic Properties

This compound has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that caulibugulones A through F exhibit IC50 values ranging from 0.03 to 1.67 µg/mL against murine tumor cells in vitro, showcasing their potential as anti-cancer agents . The specific mechanisms by which this compound exerts its cytotoxic effects include:

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

- Inhibition of Cell Cycle Progression : Studies suggest that this compound can arrest cells in various phases of the cell cycle, particularly G1 and G2/M phases, thereby inhibiting proliferation .

Anti-Malarial Activity

In addition to its cytotoxic effects on cancer cells, this compound has also been investigated for its anti-malarial properties. Similar to caulamidines A and B, this compound has shown efficacy against both wild-type and drug-resistant strains of Plasmodium falciparum, the causative agent of malaria. The compound operates at low micromolar concentrations while exhibiting minimal toxicity to human cells .

Case Study 1: Cytotoxicity in Cancer Cells

A study published in Molecular Pharmacology reported that Caulibugulone A, a related compound, irreversibly inhibited Cdc25B phosphatase activity with IC50 values ranging from 2.7 to 32.5 µM across various human cancer cell lines. This study underscored the potential of caulibugulones as selective inhibitors for specific phosphatases involved in tumor progression .

Case Study 2: Anti-Malarial Efficacy

Research conducted on the anti-malarial properties of caulamidines revealed that these compounds inhibited Plasmodium falciparum effectively at low concentrations. The study highlighted their potential use as lead compounds for developing new anti-malarial drugs, particularly in light of increasing drug resistance observed with current treatments .

Comparative Analysis of Caulibugulones

| Compound | IC50 (µg/mL) | Target Cells | Mechanism of Action |

|---|---|---|---|

| Caulibugulone A | 0.03 - 1.67 | Murine tumor cells | Induces apoptosis via ROS generation |

| Caulamidine A | Low micromolar | Plasmodium falciparum | Inhibits parasite growth |

| This compound | Not specified | Various cancer cell lines | Inhibits phosphatases; induces oxidative stress |

Mechanism of Action

Caulibugulone C exerts its effects by inhibiting the dual specificity phosphatase Cdc25B. This inhibition leads to the accumulation of phosphorylated substrates, resulting in cell cycle arrest at the G1 and G2/M phases . The compound also generates reactive oxygen species, which contribute to its cytotoxic effects . The molecular targets and pathways involved in the mechanism of action of this compound are still under investigation, but its ability to inhibit Cdc25B is a key factor in its biological activity .

Comparison with Similar Compounds

Key Observations :

Structural Modifications: Halogenation: Caulibugulone A and Mansouramycin C differ in substituents; the latter incorporates a chlorine atom at position 6 via N-chlorosuccinimide (NCS) treatment . This modification enhances stability and alters regioselectivity during synthesis . Amination: Caulibugulones exhibit regioselective amination at C-7 due to electronic effects of the isoquinoline nitrogen, whereas Mansouramycins require harsher conditions for functionalization .

Biological Activity: Potency: Caulibugulone A demonstrates superior Cdc25B inhibition (IC50 = 5.37 µM) compared to HB-21 (IC50 = 24.8 µM), a synthetic inhibitor .

Synthetic Accessibility: Caulibugulone B is synthesized via Pomeranz-Fritsch cyclization, enabling efficient construction of the isoquinoline core from commercially available precursors . In contrast, Mansouramycins require multistep halogenation and amination, yielding lower overall efficiency .

Research Findings and Implications

Mechanism of Action

Caulibugulones uniquely bypass ROS-mediated cytotoxicity, instead activating the p38 pathway to phosphorylate and degrade Cdc25A . This contrasts with mitoxantrone and doxorubicin, which induce DNA damage via topoisomerase inhibition and ROS generation, respectively .

Clinical Relevance

The differential cytotoxicity of caulibugulones across 60 tumor cell lines suggests structure-activity relationships (SARs) dependent on substituent type and position. For example, Caulibugulone A’s aminoalkyl chain enhances cellular uptake and target binding, whereas halogenation (e.g., in Mansouramycin C) may improve metabolic stability .

Biological Activity

Caulibugulone C is a member of the caulibugulone family, which are isoquinolinequinone derivatives isolated from marine sources, particularly bryozoans. These compounds have garnered attention due to their potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Inhibition of Phosphatases

This compound, like its analogs (A-D), has been shown to inhibit the activity of Cdc25 phosphatases, which are critical regulators of the cell cycle. The inhibition occurs through the oxidation of the catalytic cysteine residue in these enzymes, leading to their inactivation. This mechanism is significant as Cdc25 phosphatases are often overexpressed in various cancers, making them attractive targets for anticancer drug development .

Generation of Reactive Oxygen Species (ROS)

One of the notable mechanisms by which this compound exerts its effects is through the generation of reactive oxygen species (ROS). The production of ROS can lead to oxidative stress within cells, contributing to apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a crucial aspect of its potential as an anticancer agent .

In Vitro Studies

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The cytotoxicity is typically measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | AGS (gastric adenocarcinoma) | 1.92 |

| This compound | HL-60 (promyelocytic leukemia) | 2.23 |

| Etoposide | AGS | 0.58 |

| Etoposide | HL-60 | 2.23 |

The data suggests that this compound exhibits comparable potency to established chemotherapeutic agents like etoposide against certain cancer cell lines .

Selectivity and Resistance

Interestingly, studies have indicated that while this compound is effective against various cancer types, it shows lower cytotoxicity towards normal cell lines such as MRC-5 (human lung fibroblasts). This selectivity may be attributed to differences in redox states between cancerous and normal cells, where cancer cells may be more susceptible to oxidative damage induced by compounds like this compound .

Study on Antitumor Activity

In a study evaluating the antitumor activity of caulibugulones A-D against murine IC-2WT cell lines, it was found that these compounds exhibited high potency with IC50 values significantly lower than those observed for standard treatments. The study highlighted that the presence of bromine substitutions enhanced the antiproliferative effects of these compounds .

Synthesis and Biological Evaluation

The total synthesis of caulibugulones A-D allowed researchers to confirm their structures and evaluate their biological activities systematically. The synthesized compounds were subjected to various assays that demonstrated their cytotoxic effects across different cancer cell lines, reinforcing their potential as therapeutic agents .

Q & A

Q. How do researchers ensure methodological rigor when scaling up this compound synthesis for preclinical trials?

- Methodological Answer : Follow ICH Q11 guidelines for process optimization. Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Characterize intermediates with in-line PAT tools (e.g., FTIR). Validate scalability in pilot reactors (1–10 L) and document deviations via failure mode analysis (FMEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.